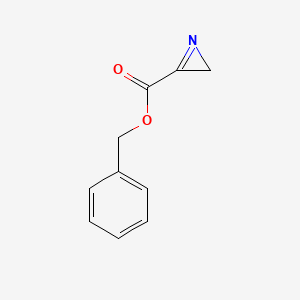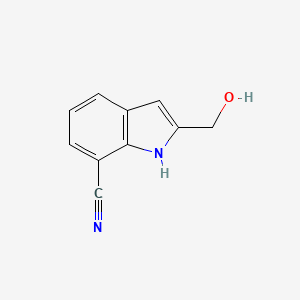
3-Amino-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1H-purine-2,6(3H,7H)-dione: is a heterocyclic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by its fused ring structure, consisting of a pyrimidine ring fused to an imidazole ring. The presence of an amino group at the third position and keto groups at the second and sixth positions make it a unique derivative of purine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the purine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality. Industrial production may also involve purification steps such as crystallization, filtration, and chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
3-Amino-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to different purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups at the amino position.
科学的研究の応用
3-Amino-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and is used in studies of purine chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the development of new compounds with desired biological activities.
作用機序
The mechanism of action of 3-Amino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interfering with the replication of viral genomes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Xanthine: A product of purine metabolism and a precursor to uric acid.
Uniqueness
3-Amino-1H-purine-2,6(3H,7H)-dione is unique due to the presence of an amino group at the third position and keto groups at the second and sixth positions This specific arrangement of functional groups imparts distinct chemical properties and reactivity, differentiating it from other purine derivatives
特性
分子式 |
C5H5N5O2 |
|---|---|
分子量 |
167.13 g/mol |
IUPAC名 |
3-amino-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-10-3-2(7-1-8-3)4(11)9-5(10)12/h1H,6H2,(H,7,8)(H,9,11,12) |
InChIキー |
HDVQGRMHFYSLKL-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


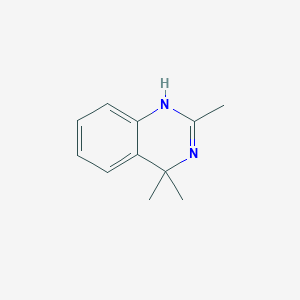
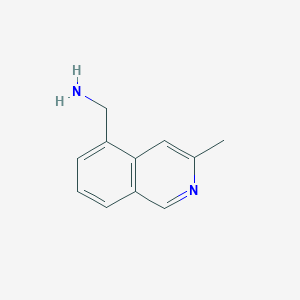
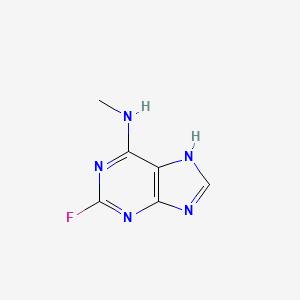

![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)





